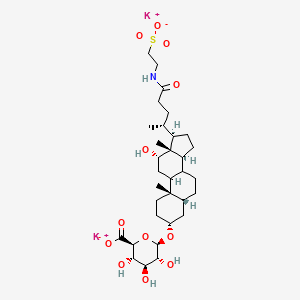
2-Propylidenebutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Propylidenebutanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a strong acid or base under controlled conditions. For example, the dehydration of a boronic acid derivative can lead to the formation of this compound . Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Propylidenebutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, acid-base reactions involving this compound can result in the formation of salts and water . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Propylidenebutanedioic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Propylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. For example, it may act by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
2-Propylidenebutanedioic acid can be compared with other similar compounds, such as 2-butenedioic acid and other carboxylic acids. These compounds share some structural similarities but differ in their chemical properties and reactivity. For example, 2-butenedioic acid has a different arrangement of double bonds and functional groups, which can affect its reactivity and applications .
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and materials. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
Propriétés
Numéro CAS |
5796-70-3 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2-propylidenebutanedioic acid |
InChI |
InChI=1S/C7H10O4/c1-2-3-5(7(10)11)4-6(8)9/h3H,2,4H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
VRBUPQGTJAXZAE-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)





![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)



![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)


